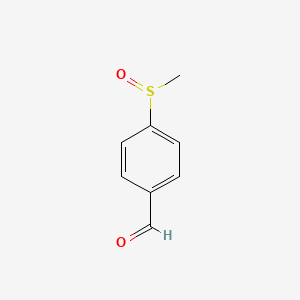

p-(Methylsulphinyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfinylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSGBXNOJOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958836 | |

| Record name | 4-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37794-15-3 | |

| Record name | 4-(Methylsulfinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Methylsulphinyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphinyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-(Methylsulphinyl)benzaldehyde chemical properties

[1]

Executive Summary

This compound (CAS: 37794-15-3 ) is an organosulfur aldehyde characterized by a chiral sulfoxide moiety and a reactive formyl group.[][2] It serves as the electrophilic partner in Knoevenagel condensations, most notably in the industrial synthesis of Sulindac , where it introduces the benzylidene pharmacophore.

For researchers, the primary challenge with this molecule is chemoselectivity : the sulfoxide group is an intermediate oxidation state. It is prone to reduction (to sulfide) or over-oxidation (to sulfone) under non-optimized conditions.[3] This guide details the protocols required to synthesize, isolate, and utilize this compound with high fidelity.

Physicochemical Profile

The physical properties of the sulfoxide differ significantly from its sulfide precursor and sulfone over-oxidation product. Accurate identification relies on these distinctions.

| Property | Data | Context |

| IUPAC Name | 4-(Methylsulfinyl)benzaldehyde | |

| CAS Number | 37794-15-3 | Distinct from Sulfide (3446-89-7) and Sulfone (5398-77-6) |

| Molecular Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol | |

| Physical State | White to off-white solid | Sulfide is a liquid; Sulfone is a high-melting solid (160–164°C) |

| Boiling Point | ~348.7°C (Predicted) | Decomposes at high heat; vacuum distillation recommended |

| Solubility | DMSO, DMF, Methanol, Chloroform | Poor solubility in water and non-polar alkanes (Hexane) |

| Chirality | Racemic (S=O center) | Typically used as a racemate in Sulindac synthesis |

Synthetic Pathways & Protocol Optimization

The synthesis of this compound is a classic study in controlled oxidation . The objective is to arrest oxidation at the sulfoxide stage (

Core Synthesis Logic

The precursor, 4-(methylthio)benzaldehyde , is oxidized using electrophilic oxygen sources.

-

Reagent A (Standard): Hydrogen Peroxide (

) in Glacial Acetic Acid.[3] -

Reagent B (High Selectivity): Sodium Periodate (

) in aqueous methanol.

Experimental Protocol: Selective Oxidation

This protocol utilizes

Reagents:

-

4-(Methylthio)benzaldehyde (1.0 eq)[4]

-

Sodium Periodate (

, 1.05 eq) -

Solvent: Methanol:Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 4-(methylthio)benzaldehyde in Methanol/Water at 0°C.

-

Addition: Add

dropwise as an aqueous solution over 30 minutes. Crucial: Maintain temperature <5°C to prevent over-oxidation. -

Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (SiO₂, EtOAc/Hexane). The sulfoxide is significantly more polar (

~0.2) than the sulfide ( -

Quenching: Filter off the precipitated sodium iodate (

) byproduct. -

Extraction: Extract the filtrate with Dichloromethane (DCM). Wash organic layer with brine.

-

Purification: Recrystallize from EtOAc/Hexane if necessary to remove trace sulfone.

Reaction Engineering: The Sulindac Route

The primary application of this molecule is the Knoevenagel Condensation with an indene acetic acid derivative. This reaction highlights the stability of the sulfoxide group under basic condensation conditions.

Mechanism Visualization

The following diagram illustrates the convergence of the aldehyde with the active methylene of the indene core.

Caption: Schematic of the Knoevenagel condensation pathway forming the benzylidene-indene scaffold of Sulindac.

Analytical Fingerprint (Quality Control)

Distinguishing the sulfoxide from the sulfide and sulfone is critical. Use the following spectroscopic markers for validation.

| Technique | Marker | Value (Approx.) | Interpretation |

| ¹H NMR | S-CH₃ | 2.70 – 2.82 ppm (s) | Diagnostic shift. Sulfide is ~2.50 ppm; Sulfone is ~3.05 ppm. |

| ¹H NMR | CHO | 10.0 – 10.1 ppm (s) | Confirms integrity of aldehyde group. |

| IR | S=O Stretch | 1040 – 1060 cm⁻¹ | Strong, broad band characteristic of sulfoxides. |

| IR | C=O Stretch | ~1700 cm⁻¹ | Typical conjugated aldehyde carbonyl.[5] |

| Mass Spec | [M+H]⁺ | 169.03 m/z | Confirm molecular ion. |

Troubleshooting Tip: If the methyl peak in NMR appears as a doublet or multiple singlets around 2.7–3.1 ppm, the sample is likely a mixture of oxidation states.

Safety & Handling (GHS Standards)

While specific toxicological data for the sulfoxide is less abundant than for the sulfide, it should be handled with standard precautions for aromatic aldehydes and organosulfur compounds.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

-

Storage: Store under inert atmosphere (

or -

Odor: Unlike the sulfide precursor (which has a potent stench), the pure sulfoxide is relatively odorless. A strong "rotten cabbage" smell indicates sulfide contamination.

References

-

Synthesis & Properties: Rivett, D. E., Rosevear, J., & Wilshire, J. F. K. (1979).[6] The preparation and spectral properties of some monosubstituted 4-(methylsulfonyl)benzaldehydes.

-

Oxidation Protocol: Khodaei, M. M., et al. (2008). Efficient and Selective Oxidation of Sulfides to Sulfoxides.

-

Sulindac Application: Duggan, D. E., et al. (1977). The metabolism of Sulindac.

-

Crystal Structure Data: Qian, S. S., & Cui, H. Y. (2009).[6] 4-(Methylsulfonyl)benzaldehyde.[][2][7][6][8][9] (Comparison data for sulfone).

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bldpharm.com [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of p-(Methylsulphinyl)benzaldehyde from 4-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of p-(methylsulphinyl)benzaldehyde from 4-(methylthio)benzaldehyde, a key transformation in the development of various biologically active compounds. As the role of sulfoxides in medicinal chemistry continues to expand, a thorough understanding of their synthesis is paramount. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for researchers in the field.

Introduction: The Significance of the Sulfoxide Moiety

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry, yielding a functional group with a unique stereoelectronic profile. Sulfoxides are prevalent in a wide array of pharmaceuticals and biologically active molecules due to their ability to act as chiral auxiliaries and to form key hydrogen bonds with biological targets.[1] The target molecule of this guide, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, including potential anti-inflammatory agents and other therapeutic candidates.[2]

The primary challenge in this synthesis lies in achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone, p-(methylsulfonyl)benzaldehyde. This guide will focus on a robust and environmentally conscious method utilizing hydrogen peroxide as the oxidant.

Strategic Approach: The Oxidation of 4-(Methylthio)benzaldehyde

The conversion of 4-(methylthio)benzaldehyde to this compound is an oxidation reaction. The judicious choice of an oxidizing agent and reaction conditions is critical to ensure high selectivity and yield.

Reagent Selection: A Green Chemistry Perspective

While various oxidizing agents can effect this transformation, hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst or solvent system is often the preferred choice in modern drug development. This preference is due to its "green" credentials; it is inexpensive, readily available, and its primary byproduct is water.[1]

The Starting Material: 4-(Methylthio)benzaldehyde

The starting material, 4-(methylthio)benzaldehyde, is a commercially available aromatic aldehyde.[2] Before commencing the synthesis, it is crucial to confirm the purity of the starting material.

Table 1: Physicochemical Properties of 4-(Methylthio)benzaldehyde

| Property | Value |

| Molecular Formula | C₈H₈OS |

| Molecular Weight | 152.21 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | 110 °C / 230 °F |

Source:[3]

Experimental Protocol: A Validated Step-by-Step Methodology

This section provides a detailed protocol for the selective oxidation of 4-(methylthio)benzaldehyde to this compound.

Materials and Reagents

-

4-(Methylthio)benzaldehyde (98%+)

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzaldehyde (e.g., 5.0 g, 32.8 mmol) in glacial acetic acid (25 mL).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (e.g., 3.7 mL, 36.1 mmol, 1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting material and product should have distinct Rf values.

-

Quenching and Neutralization: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water (100 mL). Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A schematic of the synthesis workflow.

Mechanistic Insights: Controlling the Oxidation State

The selective oxidation of the sulfide to a sulfoxide in the presence of an aldehyde group and the prevention of over-oxidation to the sulfone are key mechanistic considerations.

The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the protonated hydrogen peroxide (or a peroxyacetic acid intermediate formed in situ).

Diagram 2: Proposed Mechanism for the Selective Oxidation of 4-(Methylthio)benzaldehyde

Caption: A simplified mechanistic pathway.

To favor the formation of the sulfoxide, the following strategies are employed:

-

Stoichiometry: Using a slight excess (around 1.1 equivalents) of hydrogen peroxide helps to ensure complete conversion of the starting material without providing a large excess that would promote over-oxidation.

-

Temperature Control: The reaction is initiated at a low temperature to moderate the exothermic nature of the oxidation and to enhance selectivity.

-

Reaction Time: Careful monitoring of the reaction by TLC is crucial to stop the reaction once the starting material has been consumed, minimizing the time the product is exposed to the oxidizing conditions.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

| Property/Technique | Expected Value/Observation |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol [4] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0 (s, 1H, -CHO), 7.9-8.1 (m, 2H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 2.7 (s, 3H, -S(O)CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 191-192 (C=O), 148-150 (Ar-C), 133-135 (Ar-C), 129-131 (Ar-CH), 124-126 (Ar-CH), 43-45 (-S(O)CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1600, 1580 (Ar C=C), ~1040 (S=O) |

| Mass Spectrometry (ESI+) | m/z: 169.03 [M+H]⁺, 191.01 [M+Na]⁺[5] |

Note: The exact chemical shifts and peak shapes in NMR and IR spectra may vary slightly depending on the solvent and instrument used.

Safety Considerations

As with any chemical synthesis, a thorough understanding and implementation of safety protocols are imperative.

-

4-(Methylthio)benzaldehyde: This compound may be harmful if swallowed and can cause skin and eye irritation.[3] It also has a strong, unpleasant odor.

-

Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye damage.[6] It can also be corrosive.

-

Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen.

Always perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from 4-(methylthio)benzaldehyde via selective oxidation with hydrogen peroxide offers a reliable and environmentally conscious route to this valuable building block. By carefully controlling the reaction parameters, researchers can achieve high yields and selectivity, paving the way for its application in the synthesis of novel drug candidates and other functional molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely perform this important chemical transformation.

References

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

Toref. 4-(Methylthio)benzaldehyde. [Link]

-

ResearchGate. Selective oxidation of benzyl alcohol to benzaldehyde with H2O2 in water on epichlorohydrin-modified Fe3O4 microspheres. [Link]

-

PubChem. This compound. [Link]

-

Syntheses of Medicinal Compounds. [Link]

- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

-

National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

-

ResearchGate. Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. [Link]

-

The Royal Society of Chemistry. Supporting Information - Visible-Light-Promoted Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by 4CzIPN. [Link]

- Google Patents. CN102731352A - Preparation method of 4-methylthio benzaldehyde.

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]

-

Journal of Engineering Sciences and Innovation. New Reagents of Sulfur-Containing and Their Application in Organic Synthesis. [Link]

-

Growing Science. Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity studies. [Link]

-

USP Technologies. Sulfide Oxidation Using Hydrogen Peroxide. [Link]

-

The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]

-

National Center for Biotechnology Information. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. [Link]

-

alpaipars. NMR spectroscopy in pharmacy. [Link]

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toref-standards.com [toref-standards.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of p-(Methylsulphinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Methylsulphinyl)benzaldehyde, also known as 4-(methylsulfinyl)benzaldehyde, is an organic compound with the chemical formula C₈H₈O₂S. It belongs to the class of aromatic sulfoxides and is characterized by a methylsulfinyl group attached to a benzaldehyde ring in the para position. This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries. Its significance lies in its dual reactivity, stemming from the aldehyde functional group and the chiral sulfoxide moiety. The aldehyde allows for a wide range of chemical transformations, including condensations and oxidations, while the sulfoxide group can influence the stereochemistry of reactions and is a key structural component in certain biologically active molecules. This guide provides a comprehensive overview of the discovery, historical synthetic routes, and chemical properties of this compound, offering valuable insights for professionals in chemical research and drug development.

Historical Perspective and Discovery

The precise first synthesis and characterization of this compound is not definitively documented in a single, seminal publication. Its discovery is intrinsically linked to the broader exploration of sulfoxide chemistry and the development of selective oxidation methods for thioethers. The fundamental transformation of a thioether to a sulfoxide has been a known reaction for many decades, with early investigations into the oxidation of organic sulfides laying the groundwork for the eventual synthesis of this specific molecule.

While a specific "discovery" paper is elusive, the scientific community's interest in compounds like this compound grew with the recognition of its utility as a precursor to more complex molecules. A significant driver for its synthesis was likely the pursuit of its oxidation product, p-(methylsulfonyl)benzaldehyde . This sulfone derivative is a key intermediate in the production of important antibiotics, including thiamphenicol.[1][2] Consequently, the controlled, partial oxidation of the readily available precursor, p-(methylthio)benzaldehyde , became a subject of study, with this compound being the logical intermediate.

Early synthetic work on related aromatic sulfur compounds provided the chemical foundation. For instance, a 1979 paper by D. E. Rivett, J. Rosevear, and J. F. K. Wilshire in the Australian Journal of Chemistry described the synthesis of 4-(methylthio)benzaldehyde.[3] Although this paper focused on the thioether and its subsequent conversion to the sulfone, it highlights the availability of the necessary starting materials and the interest in this class of compounds during that period. The oxidation of thioethers to sulfoxides was a well-established reaction by this time, with various oxidizing agents being employed.[4] It is therefore highly probable that this compound was synthesized and used as an intermediate in various laboratories before its specific properties and applications were extensively reported.

Key Synthetic Pathways: An Evolutionary Overview

The synthesis of this compound is primarily achieved through the controlled oxidation of its thioether precursor, p-(methylthio)benzaldehyde. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone, p-(methylsulfonyl)benzaldehyde.

Synthesis of the Precursor: p-(Methylthio)benzaldehyde

The accessibility of p-(methylthio)benzaldehyde is a crucial first step. Historically and in current practice, several methods have been employed for its synthesis:

-

Nucleophilic Aromatic Substitution: A common and efficient route involves the reaction of p-chlorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack.[1]

-

Vilsmeier-Haack Formylation: An early method, though often resulting in lower yields, is the Vilsmeier-Haack formylation of thioanisole (methyl phenyl sulfide). A 1979 study reported a 14% yield for this reaction.[3]

-

Modern Catalytic Methods: More contemporary approaches focus on greener and more efficient catalytic systems. These include methods that utilize less hazardous starting materials and offer higher yields.

Oxidation of p-(Methylthio)benzaldehyde to this compound

The selective oxidation of the thioether to the sulfoxide is the core of the synthesis. Over the years, a variety of reagents and methods have been developed, each with its own advantages and limitations.

Early synthetic approaches relied on stoichiometric amounts of strong oxidizing agents. While effective, these methods often suffered from a lack of selectivity and the generation of significant waste. Common oxidants included:

-

Hydrogen Peroxide: A widely used and relatively clean oxidant. The reaction is often catalyzed by acids or metal complexes to enhance its efficiency and selectivity. Careful control of stoichiometry and temperature is necessary to minimize the formation of the sulfone byproduct.[5]

-

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. However, they are often used in stoichiometric amounts and can be hazardous to handle on a large scale.

-

Halogen-Based Reagents: Oxidants involving halogens have also been employed, but their use is often less desirable due to environmental and safety concerns. A method using molecular iodine for thioether oxidation was reported as early as 1966 by Higuchi et al.[4]

Driven by the principles of green chemistry, modern research has focused on developing catalytic and more environmentally benign oxidation methods. These approaches aim to use milder and more selective oxidants, often in the presence of a catalyst that can be recycled.

-

Metal-Catalyzed Oxidations: A variety of transition metal complexes have been shown to catalyze the selective oxidation of thioethers with oxidants like hydrogen peroxide or even molecular oxygen. These catalysts can offer high selectivity for the sulfoxide and operate under milder conditions.

-

Biocatalytic Oxidation: The use of enzymes, such as monooxygenases, offers a highly selective and environmentally friendly route to sulfoxides. This approach can also provide access to enantiomerically pure sulfoxides, which is of significant interest in the pharmaceutical industry.

Experimental Protocols

Protocol 1: Synthesis of p-(Methylthio)benzaldehyde via Nucleophilic Aromatic Substitution

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

-

p-Chlorobenzaldehyde

-

Sodium thiomethoxide

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve p-chlorobenzaldehyde (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add sodium thiomethoxide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure p-(methylthio)benzaldehyde.

Protocol 2: Controlled Oxidation to this compound using Hydrogen Peroxide

This protocol describes a common method for the selective oxidation of the thioether to the sulfoxide.

Materials:

-

p-(Methylthio)benzaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Water

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve p-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add hydrogen peroxide (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes to p-(Methylthio)benzaldehyde

| Method | Starting Material | Reagents | Yield (%) | Advantages | Disadvantages |

| Nucleophilic Substitution | p-Chlorobenzaldehyde | Sodium thiomethoxide, DMF | High | Good yield, readily available materials | Use of a polar aprotic solvent |

| Vilsmeier-Haack Formylation | Thioanisole | POCl₃, DMF | Low (e.g., 14%[3]) | Utilizes a different starting material | Low yield, harsh reagents |

Table 2: Comparison of Oxidation Methods for this compound Synthesis

| Oxidant/Method | Catalyst/Conditions | Selectivity for Sulfoxide | Advantages | Disadvantages |

| Hydrogen Peroxide | Acetic acid | Moderate to High | Inexpensive, relatively clean | Risk of over-oxidation, requires careful control |

| m-CPBA | Stoichiometric | High | High selectivity | Stoichiometric waste, potential hazards |

| Molecular Iodine | Stoichiometric | Good | Mild conditions | Stoichiometric waste |

| Metal-Catalyzed H₂O₂ | Various (e.g., Ti, V) | High | Catalytic, high selectivity, milder conditions | Catalyst cost and potential for metal contamination |

| Biocatalysis | Enzymes (e.g., monooxygenase) | Very High | High enantioselectivity, green conditions | Enzyme availability and stability can be a limitation |

Visualizations

Diagram 1: Synthetic Pathway to this compound

Caption: General synthetic routes to this compound.

Diagram 2: Logical Relationship in the Synthesis of Related Compounds

Sources

- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 4. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Researcher's Guide to p-(Methylsulphinyl)benzaldehyde: From Sourcing to Application

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of starting materials and intermediates is a critical determinant of success. p-(Methylsulphinyl)benzaldehyde, a versatile aromatic aldehyde, serves as a key building block in the construction of complex molecular architectures with potential therapeutic applications. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical overview of this compound, covering its commercial sourcing, quality control, and strategic applications in drug discovery.

Introduction to this compound: A Molecule of Interest

This compound, also known as 4-(methylsulfinyl)benzaldehyde, is an organic compound with the chemical formula C₈H₈O₂S. Its structure features a benzaldehyde ring substituted with a methylsulfinyl group at the para position. This unique combination of a reactive aldehyde and a chiral sulfoxide imparts valuable properties for synthetic chemists.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are pivotal in the synthesis of heterocyclic compounds. The methylsulfinyl group, being a precursor to the corresponding sulfone and a potential chiral auxiliary, adds another layer of synthetic utility. In the context of medicinal chemistry, the sulfur-containing moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Commercial Sourcing and Supplier Qualification

The reliable procurement of this compound is the foundational step for any research or development program. Several chemical suppliers offer this compound, and a careful evaluation of their offerings is paramount.

Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound (CAS No. 37794-15-3). These range from large, well-established chemical conglomerates to smaller, specialized companies focusing on building blocks for research and development.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Availability | Notes |

| BOC Sciences | Inquiry for details | Research to bulk quantities | A global supplier of a wide range of chemical products. |

| Synchem | ≥ 95% | On-demand synthesis | Specializes in building blocks and intermediates for the pharmaceutical and chemical industries.[1] |

| BLD Pharm | Inquiry for details | Various pack sizes | Offers a broad portfolio of reagents and intermediates. |

| Alfa Chemistry | Inquiry for details | Research quantities | Provides a range of chemicals for research and development. |

It is important to note that the related compound, p-(Methylsulfonyl)benzaldehyde (CAS No. 5398-77-6), is more widely listed by major suppliers such as Sigma-Aldrich and Oakwood Chemical.[1] Researchers should be meticulous in specifying the correct oxidation state of the sulfur atom (sulfinyl vs. sulfonyl) when placing orders.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when sourcing this compound. It provides a detailed quality profile of a specific batch of the chemical. As a Senior Application Scientist, I cannot overstate the importance of scrutinizing the CoA before incorporating a new batch of material into a synthetic workflow.

A representative CoA for this compound should include the following:

-

Product Identification: Name, CAS Number, Molecular Formula, and Molecular Weight.

-

Physical Properties: Appearance, melting point, and solubility.

-

Analytical Data:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the main peak and any impurities.

-

Identity Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) data confirming the chemical structure.

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Analysis by GC.

-

The absence of a comprehensive CoA should be a significant red flag for any researcher.

Quality Control and In-House Verification

While a supplier's CoA provides a baseline for quality, it is prudent for research organizations to perform their own analytical verification. This ensures the material's suitability for the intended application and provides a valuable internal record.

Chemical Structure and Identification

The fundamental identity of this compound can be confirmed through standard spectroscopic techniques.

Figure 1: Chemical Structure of this compound

Recommended Analytical Protocols

The following are detailed, step-by-step methodologies for the quality control of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to provide a reliable assessment of the purity of this compound and to identify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

Causality behind Experimental Choices: The reverse-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. The gradient elution allows for the effective separation of the main component from both more polar and less polar impurities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

Protocol 2: Structural Confirmation by Proton NMR (¹H NMR) Spectroscopy

This protocol confirms the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~10.0 ppm (singlet, 1H, aldehyde proton)

-

~7.9 ppm (doublet, 2H, aromatic protons ortho to the aldehyde)

-

~7.7 ppm (doublet, 2H, aromatic protons ortho to the sulfinyl group)

-

~2.7 ppm (singlet, 3H, methyl protons)

-

Self-Validating System: The integration of the peaks should correspond to the number of protons in each environment (1:2:2:3). The characteristic downfield shift of the aldehyde proton is a key diagnostic feature.

Figure 2: A typical workflow for the in-house quality control of this compound.

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of biologically active molecules. Its utility stems from the reactivity of the aldehyde and the modifiable nature of the sulfinyl group.

Precursor to Key Pharmacophores

The aldehyde functionality of this compound allows for its incorporation into a variety of heterocyclic ring systems that are prevalent in medicinal chemistry. For instance, it can be used in the synthesis of substituted pyridines, pyrimidines, and imidazoles, which are core structures in many approved drugs.

The Role of the Sulfinyl Group

The methylsulfinyl group can be a strategic element in drug design. It can act as a hydrogen bond acceptor, influencing how a molecule interacts with its biological target. Furthermore, the oxidation of the sulfinyl group to a sulfonyl group can be used to modulate the electronic and steric properties of a molecule, which can in turn affect its potency and selectivity.

A notable application is in the synthesis of precursors for anti-inflammatory and analgesic agents. The related compound, 4-(Methylthio)benzaldehyde, is a known intermediate for a class of pyrrole derivatives with such activities. The oxidation to the sulfinyl derivative represents a key step in modifying the properties of these compounds.

Synthetic Pathway Considerations

The synthesis of this compound itself is an important consideration for understanding potential impurities. It is typically prepared by the controlled oxidation of 4-(methylthio)benzaldehyde.

Figure 3: The oxidative relationship between key benzaldehyde derivatives.

This synthetic route highlights the potential for both the starting material (the thioether) and the over-oxidized product (the sulfone) to be present as impurities. A well-developed HPLC method, as described in Protocol 1, is essential for their detection and quantification.

Conclusion

This compound is a valuable and versatile building block for researchers in the pharmaceutical and chemical industries. A thorough understanding of its commercial availability, coupled with rigorous in-house quality control, is essential for ensuring the reliability and reproducibility of synthetic endeavors. The strategic application of this intermediate, leveraging the reactivity of both the aldehyde and sulfinyl moieties, can open new avenues in the design and synthesis of novel therapeutic agents. As with any critical raw material, a partnership with a reliable and transparent supplier is the cornerstone of a successful research and development program.

References

-

4-(Methylsulfonyl)benzaldehyde. Oakwood Chemical. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of p-(Methylsulphinyl)benzaldehyde

This guide provides a comprehensive overview of the critical aspects of stability and storage for p-(Methylsulphinyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Chemical Nuances of this compound

This compound, with the molecular formula C8H8O2S, is a bifunctional molecule featuring both an aldehyde and a sulfoxide group.[][2] This unique combination dictates its chemical reactivity and, consequently, its stability profile. The aldehyde group is susceptible to oxidation, while the sulfoxide moiety can be either reduced to a sulfide or oxidized to a sulfone.[3][4][5] Understanding these potential degradation pathways is paramount for developing robust storage and handling protocols.

Chemical Structure of this compound

Caption: Predicted primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended. These are based on best practices for aromatic aldehydes and sulfoxides. [4][6][7][8][9]

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | To minimize thermal degradation and slow down oxidative processes. [3][4][6] |

| Light | Store in amber, airtight containers. Protect from direct sunlight and UV sources. | To prevent photodegradation of the aromatic aldehyde moiety. [10][11][9] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the aldehyde and sulfoxide groups by atmospheric oxygen. [6] |

| Container | Use well-sealed containers made of non-reactive materials (e.g., glass). | To prevent contamination and reaction with container materials. [8]|

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of any dust. [12]* Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [12]* Minimize the time the container is open to the atmosphere.

-

For analytical standards, prepare solutions fresh and store them under refrigerated and dark conditions for short periods. [13]

Stability-Indicating Assay Development: A Proactive Approach

A crucial aspect of managing the stability of this compound is the development of a validated stability-indicating analytical method. This method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and degradation over time. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose. [9][14][15][16]

Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical method. [4][13][17][18] Forced Degradation Protocol

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

Proposed HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry |

| Column Temperature | 30°C |

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for use in pharmaceutical development and manufacturing. By understanding its chemical properties, potential degradation pathways, and implementing appropriate storage and handling procedures, researchers can maintain the integrity of this important intermediate. The proactive development of a validated stability-indicating assay through forced degradation studies is an indispensable tool in this endeavor.

References

-

International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]

- Chen, X., et al. (2021).

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and BNA in Montelukast Sodium. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

- Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029.

- Bekbolet, M., et al. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Water Science and Technology, 46(11-12), 209-216.

-

ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different... Retrieved from [Link]

- Tan, H. S., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200.

- Qian, S. S., & Cui, H. Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica. Section E, Structure reports online, 65(Pt 12), o3029.

- Google Patents. (2014). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

-

Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). Amounts of photo-formed benzaldehyde for the photocatalytic oxidation... Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. RSC Advances, 12(28), 17865-17882.

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

- Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 76-91.

- Kamberi, M., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-128.

- Royal Society of Chemistry. (2002). Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 2. PubChemLite - this compound (C8H8O2S) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Methylthio)benzaldehyde | High Purity | Supplier [benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. ijisrt.com [ijisrt.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmtech.com [pharmtech.com]

- 18. forced degradation study: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes & Protocols: p-(Methylsulphinyl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Sulfoxide Moiety

In the landscape of medicinal chemistry, the selection of starting materials and building blocks is a critical determinant of a drug discovery program's success. p-(Methylsulphinyl)benzaldehyde is a bifunctional reagent that offers chemists a unique combination of reactivity and desirable physicochemical properties. Its utility stems from two key structural features: the reactive aldehyde group, a versatile handle for countless organic transformations, and the methylsulfinyl (sulfoxide) group, a powerful modulator of drug-like properties.

The sulfoxide group is more than a simple polar substituent. It is a chiral, non-planar functional group that can significantly influence a molecule's conformation and interactions with biological targets. As a potent hydrogen bond acceptor, the sulfoxide oxygen can establish crucial contacts within a protein's binding site, enhancing affinity and selectivity. Furthermore, its polarity often improves the aqueous solubility of parent compounds, a frequent challenge in drug development. The sulfoxide can also serve as a metabolic handle, being susceptible to both oxidation to the corresponding sulfone and reduction to the sulfide, which can be strategically employed to control a drug's pharmacokinetic profile.

This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and the strategic rationale for its incorporation into complex, biologically active molecules.

Physicochemical and Pharmacokinetic Impact of the Methylsulfinyl Group

The incorporation of a methylsulfinyl group into a drug candidate can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these effects is paramount for rational drug design.

| Property | Impact of Methylsulfinyl Group | Rationale & Causality |

| Aqueous Solubility | Generally Increased | The sulfoxide is a highly polar functional group capable of acting as a strong hydrogen bond acceptor, improving interactions with water. |

| Lipophilicity (LogP) | Generally Decreased | The polarity of the S=O bond reduces the molecule's overall lipophilicity, which can be beneficial for avoiding non-specific binding and improving bioavailability. |

| Metabolic Stability | Can be a site for metabolism | The sulfur atom is a potential site for Phase I metabolism, primarily oxidation to the corresponding sulfone (by Cytochrome P450s or FMOs) or reduction back to the sulfide. This can be a "soft spot" or a desired metabolic clearance pathway. |

| Target Binding | Potent Hydrogen Bond Acceptor | The lone pairs on the sulfoxide oxygen can form strong hydrogen bonds with donor residues (e.g., -NH or -OH groups) in a protein active site, contributing significantly to binding affinity.[1] |

| Chirality | Introduces a stereocenter | The sulfur atom of the sulfoxide is a stereocenter. The resulting enantiomers can exhibit different pharmacological and pharmacokinetic properties, as famously exemplified by esomeprazole (S-omeprazole).[2] |

Core Synthesis Protocol: Preparation of this compound

The most direct and common route to this compound is the controlled oxidation of its sulfide precursor, p-(methylthio)benzaldehyde. Over-oxidation to the sulfone must be carefully avoided.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Objective: To synthesize this compound via oxidation of p-(methylthio)benzaldehyde.

Materials:

-

p-(Methylthio)benzaldehyde (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Ethyl Acetate/Hexanes gradient)

Procedure:

-

Reaction Setup: Dissolve p-(methylthio)benzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Oxidant: Add m-CPBA (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding 10% aqueous sodium thiosulfate solution and stirring for 20 minutes. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30% to 70% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Application in Medicinal Chemistry: Synthetic Utility

The aldehyde functionality of this compound is a gateway to a vast array of chemical structures. It readily participates in classical aldehyde reactions, allowing for its incorporation into more complex scaffolds.

Representative Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.

Caption: Knoevenagel condensation with this compound.

Protocol: Synthesis of 2-(4-(Methylsulfinyl)benzylidene)malononitrile

Objective: To demonstrate the reactivity of the aldehyde group in a C-C bond-forming reaction.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethanol (EtOH)

-

Piperidine (catalytic amount, ~0.1 eq)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the mixture. Causality Note: Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic enolate required for the condensation reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours. A precipitate of the product may form upon reaction progression.

-

Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst.

-

Drying: Dry the product under vacuum to yield the pure 2-(4-(methylsulfinyl)benzylidene)malononitrile. Further purification by recrystallization can be performed if necessary.

This protocol exemplifies how the p-(methylsulphinyl)phenyl motif can be readily incorporated into more complex molecular frameworks, such as those found in kinase inhibitors or other targeted therapies where the cyano-acrylate scaffold is prevalent.

Case Study Insight: The Sulfoxide in Proton Pump Inhibitors

While not synthesized directly from this compound, the class of proton pump inhibitors (PPIs) like esomeprazole (Nexium) provides the most compelling validation for the strategic use of the methylsulfinyl group in drug design.[3][4][5] The core of these drugs features a methylsulfinyl bridge between benzimidazole and pyridine rings.

The mechanism of action is entirely dependent on this sulfoxide. In the acidic environment of the stomach's parietal cells, the drug undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with a cysteine residue on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and reducing acid secretion.[6] The asymmetric oxidation to form the single (S)-enantiomer, esomeprazole, from the sulfide precursor (pyrmetazole) was a major advance, leading to a more predictable pharmacokinetic profile and improved efficacy compared to the racemic mixture, omeprazole.[2] This case highlights the profound impact that the chirality and reactivity of a sulfoxide group can have on a drug's ultimate clinical performance.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. It provides a convenient entry point for introducing the strategically important methylsulfinyl group, a moiety that can enhance solubility, modulate metabolism, and establish critical hydrogen bonding interactions with biological targets. The straightforward reactivity of its aldehyde handle allows for its seamless integration into diverse synthetic routes. By understanding the protocols for its synthesis and subsequent reactions, and by appreciating the physicochemical advantages conferred by the sulfoxide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

- Yu, H., et al. (2010). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. This reference, while about p-methyl benzaldehyde, provides context on the importance of benzaldehyde derivatives as pharmaceutical intermediates.

- Ofori, E., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. This review showcases the wide-ranging reactivity and applications of substituted benzaldehydes in chemistry. [Source: globalresearchonline.net, URL not provided in snippet]

- Liu, Z-T., et al. (2020). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Chemical Papers, 74(3), 867–877. This article details the synthesis of a sulfinyl-containing impurity of esomeprazole, demonstrating relevant chemistry. [Source: www.springerlink.com, URL not provided in snippet]

- Bunmurra Labs. (2023). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. This provides a general example of a condensation reaction involving benzaldehyde. [Source: YouTube, URL not provided in snippet]

- ResearchGate. (n.d.). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. This publication highlights methods for creating the chiral sulfoxide central to esomeprazole's function.

- MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. This study shows the use of arylmethylene groups derived from benzaldehydes in complex molecule synthesis. [Source: MDPI, URL not provided in snippet]

- Scientific Reports. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. This paper describes the synthesis of derivatives from 4-piperidine-(1-yl)-benzaldehyde, illustrating the utility of the aldehyde group. [Source: NIH, URL not provided in snippet]

- Wikipedia. (n.d.). VX (nerve agent). While unrelated to the topic, this page discusses enzyme inhibition, a core concept in drug action. [Source: Wikipedia, URL not provided in snippet]

- ResearchGate. (n.d.). Synthesis of Esomeprazole through Asymmetric Oxidation. This paper details the asymmetric oxidation of a sulfide to the chiral sulfoxide esomeprazole, a key process.

- PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. This review discusses the role of the related sulfonyl group in drug design, particularly its ability to form hydrogen bonds. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/22664250/]

- Google Patents. (2015). CN105085487A - Preparation method of esomeprazole magnesium trihydrate. This patent describes the industrial synthesis of esomeprazole, highlighting the oxidation step. [Source: Google Patents, URL: https://patents.google.

- ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. This paper discusses how sulfonyl and related groups improve interactions between drugs and their targets.

- BOC Sciences. (n.d.). p-Methylsulfinyl benzaldehyde. This commercial supplier page provides basic chemical information for the topic compound. [Source: BOC Sciences, URL not provided in snippet]

- ResearchGate. (n.d.). Pharmacokinetics, disposition, and plasma concentrations of dimethyl sulfoxide (DMSO) in the horse. This study on DMSO provides pharmacokinetic data relevant to simple sulfoxides.

- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. This shows the use of benzaldehyde scaffolds in designing enzyme inhibitors. [Source: MDPI, URL not provided in snippet]

- International Journal of Pharmaceutical Sciences Review and Research. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. This paper reviews the broad utility of substituted benzaldehydes. [Source: globalresearchonline.net, URL not provided in snippet]

- Latin American Journal of Pharmacy. (2015). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. This article describes the synthesis and oxidation of precursors related to esomeprazole. [Source: Not directly available, cited in other snippets]

- ACS Publications. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Discusses related sulfur-containing functional groups in a biochemical context.

- Mad Barn. (2018). Pharmacokinetics, disposition, and plasma concentrations of dimethyl sulfoxide (DMSO) in the horse. Provides pharmacokinetic insights into sulfoxide compounds. [Source: Mad Barn, URL: https://madbarn.

- NIH. (n.d.). Pseudonatural Products for Chemical Biology and Drug Discovery. Provides general context on modern drug discovery and synthesis. [Source: NIH, URL not provided in snippet]

- PubMed. (1975). Pharmacologic and biochemical considerations of dimethyl sulfoxide. This review discusses the ability of DMSO to enhance membrane permeability for other drugs. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/1115011/]

- AVMA Journals. (n.d.). Pharmacokinetic disposition of dimethyl sulfoxide administered intravenously to horses. This paper provides data on the biological half-life of DMSO. [Source: AVMA Journals, URL not provided in snippet]

- PubChem. (n.d.). p-Nitrobenzaldehyde O-methyloxime. Provides chemical data for a related benzaldehyde derivative. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/9562676]

- ResearchGate. (n.d.). Dimethyl sulfoxide: Recent pharmacological and toxicological research. This article discusses the pharmacological action of DMSO, including its role as a free-radical scavenger.

- PubChemLite. (n.d.). This compound (C8H8O2S). Provides basic structural and mass spectrometry data for the title compound. [Source: PubChemLite, URL not provided in snippet]

- ChemScene. (n.d.). 2-(p-Tolylethynyl)benzaldehyde. Provides an example of another substituted benzaldehyde building block. [Source: ChemScene, URL: https://www.chemscene.com/products/2-(p-Tolylethynyl)benzaldehyde-189008-33-1.html]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105085487A - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

p-(Methylsulphinyl)benzaldehyde as a precursor for sulfone derivatives

Application Note: p-(Methylsulphinyl)benzaldehyde as a Precursor for Sulfone Derivatives

Part 1: Executive Summary & Strategic Utility

This compound (4-MSBz) represents a critical "redox pivot" intermediate in the synthesis of bioactive sulfones. Unlike its reduced sulfide counterpart, the sulfinyl (sulfoxide) moiety offers higher water solubility and unique reactivity, yet it retains the susceptibility to oxidation required to generate the metabolically stable methylsulfonyl (sulfone) pharmacophore found in COX-2 inhibitors (e.g., Etoricoxib) and antibiotics (e.g., Thiamphenicol, Florfenicol).

This guide addresses the specific challenge of converting 4-MSBz to its sulfone derivatives while preserving the sensitive aldehyde functionality. We present two validated protocols: a "Green" catalytic method for process scalability and a classical laboratory method for high-throughput screening (HTS) scaffold generation.

Key Technical Advantages of Starting from the Sulfoxide:

-

Stoichiometric Efficiency: Requires only 1 equivalent of oxidant (vs. 2+ for sulfides), reducing exothermicity and waste.

-

Solubility Profile: The sulfoxide is significantly more polar than the sulfide, allowing for orthogonal purification strategies in polar organic solvents (acetonitrile/alcohols).

-

Chemo-differentiation: Allows for the functionalization of the aldehyde prior to oxidation if the target scaffold is sensitive to strong oxidants.

Part 2: Chemical Context & Redox Logic

The transformation relies on the nucleophilic attack of the sulfinyl lone pair on an electrophilic oxygen source. The primary risk is the over-oxidation of the aldehyde to a carboxylic acid (Baeyer-Villiger type or direct auto-oxidation).

Visualizing the Redox Pathway

Figure 1: The redox landscape of this compound. The objective is to drive the blue path while suppressing the red dashed paths.

Part 3: Experimental Protocols

Protocol A: Green Catalytic Oxidation (Process Scale)

Best for: Gram-to-Kilogram scale, environmentally sensitive workflows.

This method utilizes Sodium Tungstate (

Reagents:

-

Precursor: this compound (1.0 equiv)

-

Oxidant: 30%

(1.1 - 1.2 equiv) -

Catalyst:

(2 mol%) -

Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (1 mol%)

-

Solvent: Water/Ethyl Acetate (biphasic) or Water (if PTC used efficiently)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound in 20 mL of Ethyl Acetate.

-

Catalyst Preparation: In a separate beaker, dissolve

(0.2 mmol) and the PTC in 5 mL of water. Add this to the organic phase. -

Controlled Addition: Heat the biphasic mixture to 50°C. Add 30%

(12 mmol) dropwise via an addition funnel over 20 minutes. Note: The reaction is exothermic; monitor internal temperature. -

Reaction Monitoring: Stir at 50-60°C for 2-4 hours. Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The sulfoxide (lower Rf) should disappear, converting to the sulfone (higher Rf).

-

Workup: Cool to room temperature. Separate the organic layer.[1] Wash with 10%

(to quench peroxides) followed by brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Isopropanol to yield white crystals.

Critical Insight: The pH should be kept slightly acidic (pH ~4-5) to stabilize the peroxotungstate species. If the reaction stalls, add a catalytic amount of dilute

Protocol B: High-Precision Lab Scale ( -CPBA)

Best for: Small scale, valuable intermediates, anhydrous conditions.

Reagents:

-

Precursor: this compound (1.0 equiv)

-

Oxidant:

-Chloroperoxybenzoic acid ( -

Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

-

Setup: Dissolve 1 mmol of precursor in 10 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C (ice bath).

-

Addition: Dissolve

-CPBA (1.1 mmol) in 5 mL DCM and add dropwise to the reaction mixture. -

Kinetics: Stir at 0°C for 30 minutes, then allow to warm to room temperature. The reaction is typically complete within 1 hour due to the higher reactivity of the sulfoxide compared to the sulfide.

-

Quench: Add saturated

solution to neutralize the -

Purification: Extract with DCM. Wash organic layer with

(remove excess oxidant), then

Part 4: Divergent Synthesis & Decision Making

The utility of this compound lies in its ability to serve as a scaffold for "Late-Stage Oxidation." Researchers must decide whether to oxidize the sulfur before or after reacting the aldehyde.

Decision Matrix: Oxidation Timing

| Parameter | Route A: Oxidize First (Sulfoxide | Route B: Functionalize First (Aldol |

| Electronic Effect | Sulfone is a strong EWG ( | Sulfoxide is a moderate EWG ( |

| Solubility | Sulfone is less polar than sulfoxide; easier to crystallize. | Sulfoxide may improve solubility of large lipophilic scaffolds. |

| Stability | Sulfone is chemically inert to most subsequent conditions. | Sulfoxide is sensitive to Pummerer rearrangement conditions (acid anhydrides). |

| Chirality | Destroys Sulfur chirality (Sulfone is achiral). | Preserves Sulfur chirality (if using chiral auxiliary chemistry). |

Workflow Diagram

Figure 2: Strategic decision tree for incorporating the methylsulfonyl moiety.

Part 5: Comparative Data & Solubility

For process chemists, solubility is the bottleneck. The sulfone derivative exhibits distinct solubility profiles compared to the sulfoxide precursor.

Table 1: Solubility Profile of 4-(Methylsulfonyl)benzaldehyde Data derived from binary solvent mixture studies (Acetonitrile + Co-solvent) at 298.15 K.

| Solvent System | Mole Fraction Solubility ( | Thermodynamic Characteristic |

| Pure Acetonitrile | Good solubility, standard process solvent. | |

| Pure Methanol | Moderate | Endothermic dissolution. |

| Pure Ethanol | Poor solubility (Anti-solvent candidate). | |

| Acetonitrile + Methanol (0.5 w) | High | Synergistic solvation effect. Optimal for recrystallization. |

Note: The sulfone is generally less soluble in protic solvents than the sulfoxide precursor, aiding in purification by precipitation.

Part 6: References

-

Crystal Structure & Precursor Utility: Qian, S. S., & Cui, H. Y. (2009). 4-(Methylsulfonyl)benzaldehyde.[2][3][4][5][6] Acta Crystallographica Section E, 65(12), o3036. Link

-

Solubility Modeling: Zhang, C., et al. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol).[3] Journal of Chemical & Engineering Data. Link

-

Green Oxidation Protocol (Tungstate): Karimi, B., et al. (2005).[7] Selective Oxidation of Sulfides to Sulfoxides and Sulfones... Organic Letters, 7(4), 625–628. Link

-

Antibiotic Synthesis Application: Wang, Y., et al. (2011). Aldol reaction between 4-methylsulfonyl benzaldehyde and glycine... Journal of Molecular Catalysis B: Enzymatic. Link

-

Medicinal Chemistry (Thiosemicarbazones): Mbah, J. A., et al. (2017). Synthesis and Antibacterial Activity of 1-(4-Methoxybenzylidene)-4-Methylthiosemicarbazone.[8] Open Journal of Inorganic Chemistry. Link

Sources

- 1. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]